molecular formula C15H14ClNO3 B5886275 N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide

Cat. No. B5886275
M. Wt: 291.73 g/mol
InChI Key: JGPSDQIGZRXNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the family of phenoxyacetamides. It is widely used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide acts as an irreversible antagonist of alpha-1 adrenergic receptors. It binds irreversibly to the receptor, preventing the binding of norepinephrine and other agonists. This results in the inhibition of the sympathetic nervous system, leading to decreased blood pressure and other related effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide has various biochemical and physiological effects. It causes a decrease in blood pressure by inhibiting the sympathetic nervous system. It also causes dilation of blood vessels and relaxation of smooth muscles, leading to increased blood flow and decreased resistance. Additionally, it can cause urinary retention and other related effects.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide has various advantages and limitations for lab experiments. It is a potent and irreversible antagonist of alpha-1 adrenergic receptors, making it a useful tool for studying the sympathetic nervous system. However, its irreversible binding to the receptor can make it difficult to reverse its effects in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain a stable concentration in vivo.

Future Directions

There are numerous future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide. One potential direction is the development of more specific and reversible alpha-1 adrenergic receptor antagonists. Additionally, further studies can be conducted on the effects of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide on other physiological systems, such as the respiratory and digestive systems. Finally, the use of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide in combination with other drugs and therapies can be explored to enhance its therapeutic effects.
Conclusion:
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is a unique chemical compound that has various applications in scientific research. Its mechanism of action as an irreversible antagonist of alpha-1 adrenergic receptors makes it a useful tool for studying the sympathetic nervous system. While it has advantages and limitations for lab experiments, there are numerous future directions for the study of this compound. Further research in this area can lead to the development of new therapies and treatments for various conditions related to the sympathetic nervous system.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride in the presence of a base, followed by reaction with phenol in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is widely used in scientific research for its unique properties and mechanism of action. It is used as a non-specific irreversible antagonist of alpha-adrenergic receptors, specifically alpha-1 receptors. It is also used as a tool in various studies related to hypertension, urinary retention, and other related conditions.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPSDQIGZRXNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.